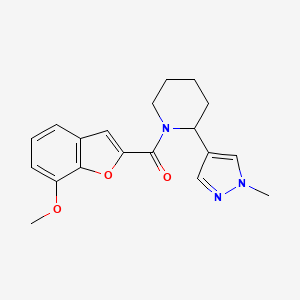

1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Pyrazole Ring: This can be synthesized through the condensation of hydrazines with 1,3-diketones.

Coupling of the Benzofuran and Pyrazole Rings: This step may involve the use of coupling reagents like EDCI or DCC in the presence of a base.

Formation of the Piperidine Ring: The piperidine ring can be introduced through cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Reactivity of the Benzofuran Core

The 7-methoxy-benzofuran moiety is electron-rich due to the methoxy group, making it susceptible to electrophilic aromatic substitution (EAS) and ring-opening reactions.

Key Reactions:

-

Electrophilic Substitution :

The C-5 and C-6 positions of benzofuran are reactive toward nitration, sulfonation, or halogenation under acidic conditions. For example, nitration with HNO₃/H₂SO₄ yields nitro derivatives . -

Ring-Opening :

Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the furan ring undergoes cleavage to form dicarboxylic acid derivatives.

Carbonyl Group Reactivity

The benzofuran-2-carbonyl group participates in nucleophilic acyl substitution and reduction reactions.

Key Reactions:

Piperidine Ring Transformations

The piperidine ring undergoes alkylation, acylation, and ring-opening reactions.

Key Reactions:

-

N-Alkylation/Acylation :

The secondary amine reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) to form quaternary ammonium salts or amides . -

Ring-Opening :

Treatment with strong acids (e.g., HBr/AcOH) cleaves the piperidine ring into linear amines.

Pyrazole Substituent Reactivity

The 1-methyl-1H-pyrazol-4-yl group undergoes electrophilic substitution and cycloaddition reactions.

Key Reactions:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions due to aromatic halogens (if introduced via prior functionalization).

Example:

-

Suzuki Coupling :

Aryl boronic acids react with brominated benzofuran intermediates to form biaryl derivatives .

Stability Under Environmental Conditions

-

pH Sensitivity : The carbonyl group hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and forming polycyclic aromatic byproducts .

Biological Interactions (Relevant to Reactivity)

While not a direct chemical reaction, the compound’s bioactivity involves interactions with enzymes (e.g., kinase inhibition via hydrogen bonding with the pyrazole nitrogen) . These interactions inform design strategies for prodrug derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that pyrazole derivatives, including those related to the compound , exhibit significant anticancer properties. For example, studies have shown that pyrazole-based compounds can inhibit various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia (K-562) cells. The incorporation of the benzofuran group has been linked to enhanced activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study:

A study demonstrated that specific pyrazole derivatives displayed potent cytotoxic effects when combined with doxorubicin, leading to increased apoptosis in resistant breast cancer cell lines. This synergistic effect highlights the potential of these compounds in overcoming chemotherapy resistance .

Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial activities. Research has shown that certain compounds can effectively inhibit the growth of pathogenic fungi and bacteria. The mechanism often involves interference with microbial enzyme systems or structural components .

Case Study:

A series of synthesized pyrazole carboxamides showed notable antifungal activity against various phytopathogenic fungi, suggesting the potential for agricultural applications as antifungal agents .

Neuroprotective Effects

Emerging studies suggest that compounds containing benzofuran and pyrazole moieties may possess neuroprotective properties. These effects are attributed to their ability to modulate signaling pathways involved in neurodegenerative diseases.

Case Study:

In vitro studies have indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, which is a common feature in neurodegenerative conditions such as Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1H-pyrazol-4-yl)piperidine: Lacks the methyl group on the pyrazole ring.

1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

Actividad Biológica

The compound 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS Number: 2309189-36-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3, with a molecular weight of approximately 339.4 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological activities, and a pyrazole ring that contributes to its pharmacological properties.

Benzofuran derivatives, including this compound, interact with various biological targets, influencing multiple biochemical pathways. The following mechanisms have been suggested based on related studies:

- Anticancer Activity : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF and IL-1.

- Antimicrobial Properties : The presence of the pyrazole ring suggests potential activity against microbial pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a related benzofuran-pyrazole derivative demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 193.93 µg/mL to 238.14 µg/mL, indicating moderate to high efficacy compared to standard chemotherapy agents like 5-fluorouracil .

Anti-inflammatory Activity

Research has shown that benzofuran derivatives can significantly reduce levels of inflammatory markers. One study reported that a related compound reduced TNF levels by up to 93.8% in vitro, suggesting that this compound may similarly exhibit anti-inflammatory properties .

Antimicrobial Activity

The pyrazole moiety is associated with various antimicrobial effects. Compounds containing this structure have shown activity against bacterial strains, indicating that our compound might possess similar antimicrobial properties.

Case Studies

- Cytotoxicity Studies : A study involving the evaluation of several benzofuran derivatives found that those with pyrazole substitutions exhibited enhanced cytotoxicity against human cancer cell lines, supporting the hypothesis that our compound could be effective in cancer treatment .

- Inflammation Models : In vivo studies using animal models have demonstrated the anti-inflammatory effects of benzofuran derivatives, which may be applicable to our compound as well .

Propiedades

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-21-12-14(11-20-21)15-7-3-4-9-22(15)19(23)17-10-13-6-5-8-16(24-2)18(13)25-17/h5-6,8,10-12,15H,3-4,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIDHUWFDPPTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.